1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Overview
Description
1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine is a chemical compound that belongs to the benzodiazepine family. It is a heterocyclic organic compound that is widely used in scientific research. This compound is known for its ability to bind to the benzodiazepine receptors in the brain, which results in various biochemical and physiological effects.
Scientific Research Applications
Biological Significance in Drug Development
- Synthetic Approaches : The synthetic strategies for creating 1,4- and 1,5-benzodiazepines have been a significant focus in the past few decades, especially using o-phenylenediamine as a precursor. These compounds have been pivotal in medicinal chemistry, showing a wide array of biological activities such as anticonvulsion, anti-anxiety, sedation, and hypnotic properties (Teli et al., 2023).
- Diverse Bioactivities : The derivatives of 1,5-benzothiazepines have been explored extensively due to their interaction with different biological targets. They show a broad spectrum of biological activities, including roles as tranquilizers, antidepressants, antihypertensives, calcium channel blockers, and more (Dighe et al., 2015), (Khasimbi et al., 2021).
Environmental and Health Implications
- Environmental Concerns : Benzodiazepine derivatives, due to their extensive prescription and consumption, are emerging as potential environmental contaminants. Understanding their persistence, fate, and transformation during water treatment is crucial to assessing their environmental impact (Kosjek et al., 2012).
Neurological and Behavioral Research
- Neuroadaptive Processes : Exploring the neuroadaptive processes in GABAergic and glutamatergic systems due to benzodiazepine dependence is vital. This understanding can shed light on the neural mechanisms and possible compensatory mechanisms in response to chronic exposure to these compounds (Allison & Pratt, 2003).
Safety and Hazards
The safety information for “1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine” includes several hazard statements: H302, H315, H318, H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . The compound is labeled with the signal word “Danger” and several precautionary statements are provided, including recommendations for handling and storage .
properties
IUPAC Name |
5-methyl-1,2,3,4-tetrahydro-1,5-benzodiazepine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-12-8-4-7-11-9-5-2-3-6-10(9)12/h2-3,5-6,11H,4,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTUHHZFSIDSGRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCNC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30474811 | |
Record name | 1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30474811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
32900-36-0 | |
Record name | 1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30474811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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